
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid
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Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10ClFO2 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that has chlorine and fluorine substituents
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid typically involves several steps, including the formation of the cyclobutane ring and the introduction of the carboxylic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale of production and the available resources .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can be compared to other similar compounds, such as:
1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic acid: This compound has a similar structure but with different positions of the chlorine and fluorine substituents.
3-(3-Fluorophenyl)cyclobutanecarboxylic acid: This compound lacks the chlorine substituent, which can affect its chemical properties and reactivity.
Biological Activity
1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a compound of interest due to its potential biological activities, particularly as a modulator of GPR120, a G protein-coupled receptor implicated in metabolic processes such as insulin sensitivity and glucose homeostasis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where:
- C1 : Cyclobutane ring
- C2 : Carboxylic acid group
- C3 : 3-Chloro-4-fluorophenyl group
This compound acts primarily as a GPR120 modulator. GPR120 is known to mediate the effects of polyunsaturated fatty acids (PUFAs), enhancing insulin sensitivity and exerting anti-inflammatory effects. The compound's ability to activate GPR120 suggests it could play a role in treating conditions like type 2 diabetes by improving insulin sensitivity and glucose uptake in adipose tissue and muscle cells .
Insulin Sensitivity
Research indicates that compounds similar to this compound can enhance insulin sensitivity through:
- Anti-inflammatory actions : Reducing inflammation in monocytes and macrophages.
- Glucose uptake enhancement : Facilitating glucose transport into cells, particularly adipocytes and myocytes .
Potential Therapeutic Applications
Given its mechanism of action, this compound may have several therapeutic applications:
- Diabetes Management : As a GPR120 modulator, it holds promise for the treatment or prophylaxis of diabetes and related metabolic disorders .
- Obesity Treatment : By improving insulin sensitivity, it may also aid in weight management strategies.
Study 1: GPR120 Modulation
A study demonstrated that compounds targeting GPR120 improved metabolic parameters in diabetic mouse models. The administration of similar cyclobutane derivatives resulted in significant reductions in blood glucose levels and improved insulin sensitivity markers .
Parameter | Control Group | Treatment Group |
---|---|---|
Blood Glucose (mg/dL) | 180 ± 10 | 130 ± 5 |
Insulin Sensitivity Index | 0.5 ± 0.05 | 0.8 ± 0.07 |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of cyclobutane derivatives, including this compound. The results showed a marked decrease in pro-inflammatory cytokines when treated with these compounds .
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 50 ± 5 | 20 ± 3 |
IL-6 | 30 ± 4 | 10 ± 2 |
Q & A
Q. Basic: What are the recommended synthetic routes for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclobutane ring formation followed by functionalization of the aromatic ring. A common approach is the [2+2] photocycloaddition of substituted alkenes to generate the cyclobutane core, followed by halogenation (chloro/fluoro) and carboxylation. For example, analogous compounds like 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS RN: MFCD24024532) are synthesized via Friedel-Crafts alkylation or Suzuki coupling to introduce substituents .
- Critical Parameters :
- Temperature : Cyclobutane formation requires low temperatures (−78°C) to minimize side reactions.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aromatic halogenation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Table 1: Comparison of Synthetic Methods for Analogous Compounds
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?
Methodological Answer:
- NMR :
- ¹H NMR : Cyclobutane protons appear as multiplet signals between δ 2.5–3.5 ppm. Aromatic protons (3-Cl,4-F substitution) show distinct splitting due to deshielding from electronegative groups .
- ¹³C NMR : The carboxylic acid carbon resonates near δ 170–175 ppm. Fluorine and chlorine substituents cause significant upfield/downfield shifts in adjacent carbons .
- FT-IR : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group. C-F and C-Cl stretches appear at 1100–1250 cm⁻¹ and 600–800 cm⁻¹, respectively .
- HPLC-MS : Used to confirm purity and molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀ClFO₂: calc. 256.03) .
Q. Basic: How does the stability of this compound vary under different storage conditions (e.g., light, humidity)?
Methodological Answer:
The compound’s stability is influenced by:
- Light Sensitivity : The cyclobutane ring is prone to photodegradation via [2+2] retro-cycloaddition. Store in amber vials at −20°C .
- Humidity : The carboxylic acid group may hydrolyze in aqueous environments. Use desiccants (e.g., silica gel) for long-term storage .
- pH : Acidic conditions stabilize the carboxylate form, while basic conditions promote degradation. Buffered solutions (pH 4–6) are recommended .
Q. Advanced: How can researchers optimize the synthesis to improve yield while minimizing byproducts from halogenation?
Methodological Answer:
- Byproduct Mitigation :
- Catalyst Screening : Test Pd/XPhos systems for Suzuki coupling to enhance regioselectivity. For example, 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid achieved 72% yield with XPhos ligand .
Q. Advanced: How should researchers address contradictory data regarding the compound’s biological activity in different assay systems?
Methodological Answer:
Contradictions often arise from:
- Solubility Differences : Use DMSO/water mixtures (≤0.1% DMSO) to avoid cytotoxicity artifacts .
- Metabolic Interference : The cyclobutane ring may interact unpredictably with cytochrome P450 enzymes. Perform microsomal stability assays to validate activity .
- Structural Analogues : Compare with 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS RN: 187028-72-4), which showed consistent COX-2 inhibition in three independent studies .
Q. Advanced: What computational strategies (e.g., DFT, MD simulations) are suitable for predicting the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., para to fluorine for nucleophilic attack) .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2. For analogues, docking scores correlated with experimental IC₅₀ values (R² = 0.89) .
- MD Simulations : Simulate solvation in explicit water to assess stability of the carboxylate form, which impacts bioavailability .
Q. Key Takeaways
- Synthesis : Prioritize regioselective halogenation and cyclobutane ring stability.
- Characterization : NMR and HPLC-MS are critical for structural validation.
- Advanced Studies : Computational modeling bridges gaps in experimental data, particularly for biological activity prediction.
Properties
Molecular Formula |
C11H10ClFO2 |
---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO2/c12-8-6-7(2-3-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
InChI Key |
WTCAWGMAZBZPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
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